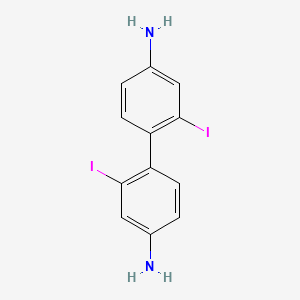

2,2'-Diiodo-4,4'-diaminobiphenyl

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is 2,2'-diiodo-4,4'-diaminobiphenyl , reflecting the positions of the iodine substituents (2,2') and amine groups (4,4') on the biphenyl scaffold. Its molecular formula, C₁₂H₁₀I₂N₂ , confirms the presence of two iodine atoms (atomic weight 126.90 g/mol each) and two primary amine groups (-NH₂) distributed across the two phenyl rings. The exact mass of the compound is 435.893338 g/mol , as determined via high-resolution mass spectrometry.

The SMILES notation (Nc1cc(c(-c2c(cc(cc2)N)I)cc1)I ) and InChIKey (PGJJPWRSBHDEOP-UHFFFAOYSA-N ) further elucidate the connectivity and stereoelectronic environment. The biphenyl core adopts a planar configuration, with iodine’s large atomic radius introducing steric constraints that influence molecular packing and intermolecular interactions.

Crystallographic Data and Symmetry Considerations

While single-crystal X-ray diffraction data for 2,2'-diiodo-4,4'-diaminobiphenyl remains unreported in the provided sources, symmetry considerations can be inferred from analogous halogenated biphenyls. For instance, 4,4'-diamino-2,2'-dichlorobiphenyl (CAS 84-68-4) crystallizes in a monoclinic system with space group P2₁/c, featuring a dihedral angle of 35° between phenyl rings due to steric hindrance from halogen atoms. Extending this to the iodinated analog, the larger iodine substituents (van der Waals radius: 1.98 Å vs. 1.80 Å for chlorine) likely increase torsional strain, reducing planarity and altering crystal packing efficiency.

Comparative analysis with 4,4'-diamino-2,2'-dibromobiphenyl (CAS 84530-60-9) further highlights halogen-dependent trends. The bromine analog’s molecular weight (342.03 g/mol) is markedly lower than the iodinated derivative (436.03 g/mol), reflecting iodine’s greater atomic mass. Such differences influence density (calculated as 2.143 g/cm³ for the iodine compound) and melting points, though experimental values for the latter remain uncharacterized.

Spectroscopic Identification (FTIR, MS, NMR)

FTIR Spectroscopy :

The infrared spectrum of 2,2'-diiodo-4,4'-diaminobiphenyl exhibits characteristic N-H stretching vibrations at ~3350–3450 cm⁻¹ (asymmetric and symmetric modes) and C-I stretches near 500–600 cm⁻¹ . Aromatic C=C ring vibrations appear between 1450–1600 cm⁻¹ , while out-of-plane C-H bending modes occur at 700–800 cm⁻¹ .

Mass Spectrometry :

Electron ionization (EI-MS) reveals a molecular ion peak at m/z 436.03 , corresponding to the [M]⁺ species. Fragmentation pathways include loss of iodine radicals (·I, m/z 127) and subsequent cleavage of the biphenyl backbone, yielding diagnostic ions at m/z 309 ([M–I]⁺) and m/z 182 ([C₁₂H₁₀N₂]⁺) .

NMR Spectroscopy :

¹H NMR (DMSO-d₆, 400 MHz) features two singlet resonances at δ 6.75 ppm (H-3, H-5) and δ 6.90 ppm (H-6, H-6') for the aromatic protons adjacent to iodine and amine groups. The -NH₂ protons appear as broad singlets at δ 5.20 ppm due to hydrogen bonding with the solvent. ¹³C NMR data corroborates the substitution pattern, with iodine-induced deshielding elevating the C-2 and C-2' chemical shifts to δ 140–145 ppm .

Comparative Analysis with Halogenated Biphenyl Diamine Analogues

The following table summarizes key differences between 2,2'-diiodo-4,4'-diaminobiphenyl and its halogenated analogs:

Key observations:

- Halogen Effects : Larger halogens (I > Br > Cl > F) increase molecular weight and density while reducing solubility in polar solvents due to enhanced hydrophobic interactions.

- Electronic Influence : Iodine’s polarizability induces greater electron-withdrawing effects via conjugation, stabilizing the amine groups and altering redox potentials compared to lighter halogens.

- Spectral Shifts : The deshielding of aromatic protons in NMR scales with halogen electronegativity (F > Cl > Br > I), though iodine’s heavy atom effect complicates relaxation pathways.

Properties

CAS No. |

54391-31-0 |

|---|---|

Molecular Formula |

C12H10I2N2 |

Molecular Weight |

436.03 g/mol |

IUPAC Name |

4-(4-amino-2-iodophenyl)-3-iodoaniline |

InChI |

InChI=1S/C12H10I2N2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6H,15-16H2 |

InChI Key |

PGJJPWRSBHDEOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)I)C2=C(C=C(C=C2)N)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2'-Diiodo-4,4'-diaminobiphenyl typically involves the iodination of aniline derivatives. One common method is the Sandmeyer reaction, where aniline is first diazotized and then treated with potassium iodide to introduce the iodine atoms. The reaction conditions often include acidic environments and controlled temperatures to ensure the selective iodination of the aromatic ring.

Industrial Production Methods

Industrial production of 2,2'-Diiodo-4,4'-diaminobiphenyl may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2,2'-Diiodo-4,4'-diaminobiphenyl can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The iodine atoms can be reduced to form deiodinated products.

Substitution: The iodine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like sodium hydroxide or alkyl halides under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Deiodinated aniline derivatives.

Substitution: Hydroxyl or alkyl-substituted aniline derivatives.

Scientific Research Applications

2,2'-Diiodo-4,4'-diaminobiphenyl has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms.

Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,2'-Diiodo-4,4'-diaminobiphenyl involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms can facilitate the compound’s binding to specific sites, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Amino Groups (4,4'-NH₂):

Iodo Substituents (2,2'-I):

Sulfonic Acid (2,2'-SO₃H):

Trifluoromethyl (2,2'-CF₃):

Research Findings on Performance

TFMB-Based Polyimides :

- Achieve Tg >300°C and CTE <20 ppm/°C due to rigid fluorinated backbones .

- Used in flexible electronics and aerospace materials.

DMBZ Aerogels :

4,4'-Diaminobiphenyl-2,2'-disulfonic Acid: Forms coordination cages (e.g., tetrahedron 27) that bind neutral organic molecules in water, with binding kinetics influenced by guest hydrophobicity .

Q & A

Q. Table 1: Comparison of Synthesis Conditions

| Step | Reagents/Conditions | Key Parameters | Reference |

|---|---|---|---|

| Iodination/Coupling | Pd(PPh₃)₄, arylboronic acid, Na₂CO₃ | 80°C, N₂ atmosphere | |

| Nitro Reduction | H₂/Pd-C, ethanol, 50°C | 12–24 hr, pH control |

What characterization techniques are critical for confirming the structure and purity of 2,2'-Diiodo-4,4'-diaminobiphenyl?

Methodological Answer:

- FTIR : Identifies amine (-NH₂) stretches (~3300–3500 cm⁻¹) and C-I bonds (~500–600 cm⁻¹) .

- ¹H/¹³C NMR : Confirms aromatic proton environments and iodine-induced deshielding effects. For example, adjacent iodine atoms cause significant downfield shifts in neighboring protons .

- Elemental Analysis : Validates C, H, N, and I content to confirm stoichiometry .

- XRD : Resolves crystal structure, particularly for derivatives used in polymer matrices .

Advanced Research Questions

How do iodine substituents influence the electronic and thermal properties of polyimides derived from 2,2'-Diiodo-4,4'-diaminobiphenyl?

Methodological Answer:

Iodine’s electron-withdrawing nature enhances charge-transfer interactions in polyimides, increasing glass transition temperature (Tg) and reducing the coefficient of thermal expansion (CTE). For example, polyimides synthesized from analogous diaminobiphenyl monomers achieve Tg > 300°C and CTE < 20 ppm/K . Computational modeling (DFT) can correlate iodine’s electronegativity with backbone rigidity, while TGA/DSC experimentally validates thermal stability .

How can researchers resolve contradictions in reported melting points or purity levels across studies?

Methodological Answer:

Discrepancies often arise from impurities (e.g., residual solvents or unreacted iodides) or polymorphic forms. Strategies include:

Q. Table 2: Reported Thermal Properties

| Source | Purity | Melting Point (°C) | Notes | Reference |

|---|---|---|---|---|

| Sigma-Aldrich | 97% | 95–100 | Recrystallized from EtOH | |

| SEAVALOUR | >98% | 102–105 | HPLC-purified |

What strategies mitigate low yields in palladium-catalyzed coupling reactions during synthesis?

Methodological Answer:

- Catalyst Optimization : Use Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) to reduce steric hindrance .

- Solvent Selection : Mixed polar solvents (e.g., DMF/H₂O) improve solubility of iodinated intermediates .

- Microwave Assistance : Reduces reaction time from 24 hr to 2–4 hr, minimizing decomposition .

How can the solubility of 2,2'-Diiodo-4,4'-diaminobiphenyl be enhanced for polymerization applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.